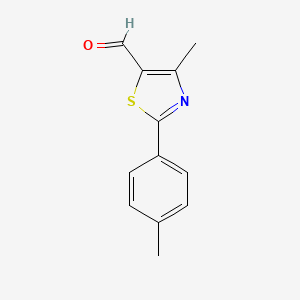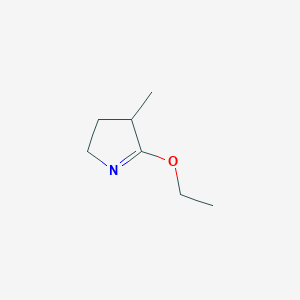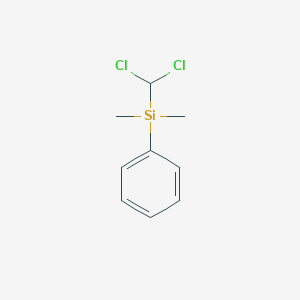
(Dichloromethyl)(dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethyl)(dimethyl)phenylsilane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a dichloromethyl group. This compound is part of the broader class of organosilanes, which are known for their diverse applications in organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethyl)(dimethyl)phenylsilane typically involves the reaction of phenylmagnesium bromide with methyltrichlorosilane under anhydrous conditions. The reaction proceeds as follows: [ \text{PhMgBr} + \text{MeSiCl}_3 \rightarrow \text{PhSiMeCl}_2 + \text{MgBrCl} ] This reaction is carried out in an inert atmosphere to prevent the hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium.
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Often involves nucleophiles like alkoxides or amines under basic conditions.
Major Products Formed
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Yields alcohols from carbonyl precursors.
Substitution: Forms various organosilicon derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:
Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Contains a phenyl group and three hydrogen atoms bonded to silicon.
Dimethylphenylsilane: Features a phenyl group and two methyl groups bonded to silicon.
Dichloromethylsilane: Comprises a dichloromethyl group and three hydrogen atoms bonded to silicon
Uniqueness
(Dichloromethyl)(dimethyl)phenylsilane is unique due to its combination of a phenyl group, two methyl groups, and a dichloromethyl group. This structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo diverse chemical reactions and form stable organosilicon compounds sets it apart from other similar compounds .
Propiedades
Número CAS |
57733-85-4 |
|---|---|
Fórmula molecular |
C9H12Cl2Si |
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
dichloromethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
Clave InChI |
VFHPJVRNTIZULL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


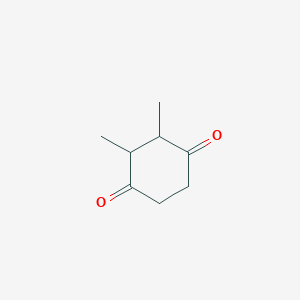
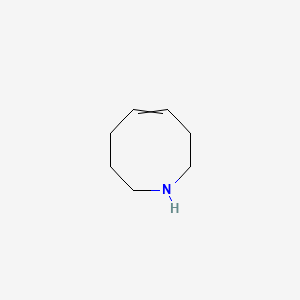

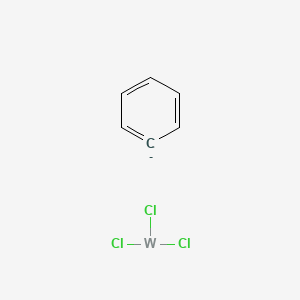
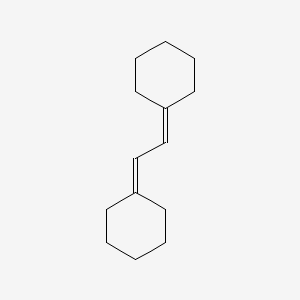
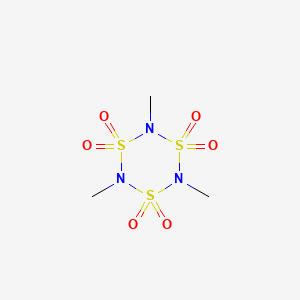
![[Chloro(fluoro)amino][bis(difluoroamino)]methyl sulfurofluoridate](/img/structure/B14630462.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-ethyltriaz-1-ene](/img/structure/B14630471.png)
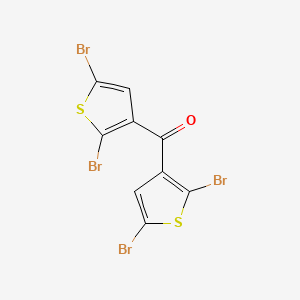
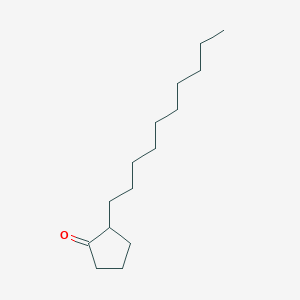
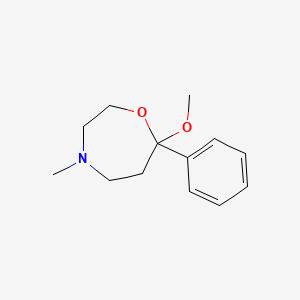
![Propanamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630500.png)
